Bienvenue dans la boutique en ligne BenchChem!

OSU-03012

PDK-1 inhibition Kinase assay Structure-activity relationship

Choose OSU-03012 for unambiguous PDK-1 pathway research. Unlike celecoxib, this derivative shows no COX-2 inhibition up to 50 µM, eliminating confounding anti-inflammatory effects. With demonstrated blood-brain barrier penetration and a 2-fold potency increase over OSU-02067, it is the superior chemical probe for CNS oncology, PDAC, HCC, and drug-resistance studies. Its validated induction of autophagy in HCC versus apoptosis in other cancers provides unique context-dependent cell death models. For reliable, mechanistic PDK-1 data, OSU-03012 is the definitive choice.

Molecular Formula C26H19F3N4O
Molecular Weight 460.4 g/mol
CAS No. 742112-33-0
Cat. No. B1662526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSU-03012
CAS742112-33-0
SynonymsAR12;  AR-12;  AR 12;  OSU03012;  OSU-03012;  OSU 03012.; 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide
Molecular FormulaC26H19F3N4O
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F
InChIInChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34)
InChIKeyYULUCECVQOCQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





OSU-03012 (AR-12) Procurement Guide: Potent PDK-1 Inhibitor with Superior Selectivity Profile


OSU-03012 (CAS 742112-33-0), also known as AR-12, is a synthetic organic compound belonging to the class of celecoxib-derived 3-phosphoinositide-dependent kinase-1 (PDK-1) inhibitors [1]. It is a potent, cell-permeable inhibitor of recombinant PDK-1 with an IC50 of 5 μM in cell-free assays, and importantly, it exhibits no measurable cyclooxygenase-2 (COX-2) inhibitory activity up to 50 μM, a key differentiator from its parent compound celecoxib . OSU-03012 has demonstrated significant anticancer activity across a wide range of tumor cell lines and is currently under clinical investigation.

Why OSU-03012 Cannot Be Substituted with Celecoxib or Other PDK-1 Inhibitors


Generic substitution with the parent compound celecoxib or other celecoxib derivatives is not scientifically valid due to OSU-03012's unique profile of high PDK-1 inhibitory potency coupled with a complete lack of COX-2 inhibition [1]. Celecoxib, in contrast, primarily acts as a COX-2 inhibitor with weak PDK-1 activity and significant off-target effects, including VEGF stimulation at cytotoxic concentrations [2]. Furthermore, OSU-03012 demonstrates a 2-fold increase in potency over its direct structural analog OSU-02067 and exhibits distinct mechanisms of action, such as the induction of autophagy and ER stress, which are not observed with all PDK-1 inhibitors . Its ability to penetrate the blood-brain barrier further restricts substitution with non-CNS penetrant alternatives [3]. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence for OSU-03012 Differentiation from Analogs and Alternatives


OSU-03012 Exhibits 2-Fold Greater PDK-1 Inhibitory Potency Compared to Its Direct Analog OSU-02067

OSU-03012 demonstrates a 2-fold increase in potency for inhibiting recombinant PDK-1 compared to its direct structural analog, OSU-02067, in a cell-free assay. This improved potency is a key differentiator for researchers seeking more efficient target engagement.

PDK-1 inhibition Kinase assay Structure-activity relationship

OSU-03012 Lacks COX-2 Inhibitory Activity, Unlike Celecoxib, Eliminating a Key Off-Target Liability

OSU-03012 exhibits no measurable inhibition of cyclooxygenase-2 (COX-2) at concentrations up to 50 μM, a stark contrast to its parent compound celecoxib, which is a potent COX-2 inhibitor. This lack of COX-2 activity is a critical differentiator for studies aiming to isolate PDK-1-dependent effects from prostaglandin-mediated signaling.

COX-2 selectivity Off-target effects Celecoxib derivative

OSU-03012 Demonstrates Superior Cytotoxicity in Cancer Cells at Lower Concentrations Compared to Celecoxib and 5-FU

In human pancreatic cancer cell lines (AsPC-1, BxPC-3), OSU-03012 exhibits cytotoxic effects at significantly lower concentrations than celecoxib. The LC50 for OSU-03012 was determined to be 15-20 μM, whereas the LC50 for celecoxib was >50 μM. Furthermore, celecoxib at its cytotoxic concentration (50 μM) stimulated VEGF production by 1.8 to 2.1-fold, an effect not observed with OSU-03012. [1]

Cancer cell cytotoxicity Pancreatic cancer Drug sensitivity

OSU-03012 Is a Blood-Brain Barrier Permeable PDK-1 Inhibitor, Enabling CNS Applications

OSU-03012 is reported to be a blood-brain barrier (BBB) permeable compound, a property not commonly found among PDK-1 inhibitors. In vivo, treatment with OSU-03012/sildenafil reduced expression of the efflux transporters ABCB1 and ABCG2 in normal brain tissue, confirming its ability to modulate targets within the CNS. [1] In vitro, OSU-03012 induces strong cell death in established and primary human glioblastoma (GBM) cells at concentrations of 1-5 μM, which is below the achievable plasma concentration of 15-20 μM in rodents. [2]

Blood-brain barrier penetration Glioblastoma CNS drug delivery

OSU-03012 Demonstrates Significant In Vivo Tumor Growth Inhibition in Hepatocellular Carcinoma Models

Oral administration of OSU-03012 to BALB/c nude mice bearing established subcutaneous Huh7 hepatocellular carcinoma xenografts resulted in significant tumor growth suppression. At doses of 100 mg/kg and 200 mg/kg administered daily for 28 days, tumor growth was inhibited by 39.52% and 57.59%, respectively, compared to vehicle control. [1]

In vivo efficacy Hepatocellular carcinoma Tumor xenograft

Optimal Application Scenarios for OSU-03012 Based on Differentiated Evidence


Investigating PDK-1/Akt Signaling in CNS Malignancies (e.g., Glioblastoma)

OSU-03012 is uniquely suited for studying PDK-1 inhibition in the central nervous system due to its demonstrated ability to penetrate the blood-brain barrier and induce cell death in primary glioblastoma cells at clinically relevant concentrations (1-5 μM) [1]. Unlike most PDK-1 inhibitors, its CNS activity has been functionally validated through modulation of brain efflux transporters (ABCB1, ABCG2) in vivo [1]. This makes it a critical chemical probe for preclinical GBM research and for evaluating PDK-1 as a target in other neurological disorders.

Pancreatic Cancer Research Requiring COX-2-Independent Cytotoxicity

For studies in pancreatic ductal adenocarcinoma (PDAC), OSU-03012 offers a significant advantage over celecoxib. It achieves cytotoxic effects at lower, physiologically achievable concentrations (LC50 15-20 μM) without stimulating VEGF production, a known pro-angiogenic factor that can confound results [2]. Its complete lack of COX-2 inhibition ensures that any observed anti-tumor effects are solely attributable to PDK-1/Akt pathway modulation and downstream mechanisms like ER stress or autophagy, providing a cleaner experimental system .

Combination Therapy Studies to Overcome Drug Resistance (e.g., Imatinib Resistance in CML)

OSU-03012 is a valuable tool for combination therapy research aimed at overcoming drug resistance. It has been shown to synergistically interact with imatinib mesylate to induce apoptosis in Bcr-Abl mutant cell lines, including those with the highly resistant T315I mutation [3]. Furthermore, its combination with PDE5 inhibitors like sildenafil enhances its lethality against cancer stem-like cells and disrupts multiple chaperone proteins, suggesting a broad potential for synthetic lethality screening and novel combination regimen development [1].

Hepatocellular Carcinoma (HCC) and Autophagy Research

OSU-03012 is a potent inducer of reactive oxygen species (ROS)-related autophagy in HCC cells, a mechanism distinct from its apoptotic effects in other cancer types [4]. It inhibits the growth of multiple HCC cell lines (Huh7, Hep3B, HepG2) with IC50 values below 1 μM, and in vivo studies confirm significant tumor growth suppression (up to 57.6%) in Huh7 xenograft models [5]. This dual mechanism of action (autophagy induction in HCC vs. apoptosis in other cancers) makes OSU-03012 an excellent probe for studying context-dependent cell death pathways and for preclinical evaluation in HCC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for OSU-03012

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.